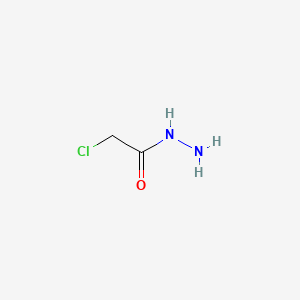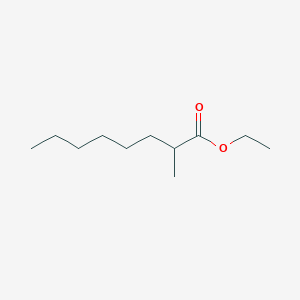
2,2',4,4'-Tetramethoxybiphenyl
Vue d'ensemble
Description
2,2',4,4'-Tetramethoxybiphenyl (TMBP) is an aromatic compound belonging to the class of phenyl compounds. It is a colorless solid with a molecular formula of C18H18O4 and a molecular weight of 298.33 g/mol. TMBP has been widely studied for its potential applications in the fields of science and technology.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Analogues : 2,2',4,4'-Tetramethoxybiphenyl has been used as a precursor for synthesizing various chemical compounds. For instance, its reaction with chalcogen electrophiles led to the synthesis of compounds like 2,3,7,8-tetramethoxydibenzotellurophene and its analogues (Engman, 1984).
- Spectroscopic Properties : Studies have been conducted on a series of tetramethoxybiphenyls, including 2,2',4,4'-Tetramethoxybiphenyl, to investigate their ultraviolet (UV) spectra. These compounds exhibit specific UV bands, which are significant for understanding their structural properties (Forbes & Gray, 1968).
Applications in Materials Science
- Hole-Transporting Materials : Tetramethoxybiphenyl derivatives have been explored as hole-transporting materials (HTMs) in perovskite-based solar cell devices, demonstrating efficiencies up to 15.4% under solar simulation (Li et al., 2014).
- Anodic Oxidation Studies : The controlled potential electrolysis of derivatives of tetramethoxybiphenyl, like 2,2′,5,5′-tetramethoxybiphenyl, has been studied to understand their electro-oxidation pathways and products, which is important for material science applications (Buck & Wagoner, 1980).
Potential in Biofuel Conservation
- Antioxidant Activity : A derivative, 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol, was identified as having antioxidant activity and has been used as an additive to biodiesel. This enhances the oxidative stability of soybean biodiesel, demonstrating its potential in biofuel conservation (Schirmann et al., 2019).
Other Applications
- Self-Assembling Heterodimeric Capsules : Tetramethoxybiphenyl derivatives have been explored in the formation of self-assembling heterodimeric capsules, showing potential in supramolecular chemistry (Kobayashi et al., 2007).
- Catalytic Oxidation : Derivatives like 3,3'-diiodo-2,2',6,6'-tetramethoxybiphenyl-4,4'-dicarboxylic acid have been used for catalytic oxidation of activated alcohols, demonstrating their potential in synthetic organic chemistry (Seth et al., 2013).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-11-5-7-13(15(9-11)19-3)14-8-6-12(18-2)10-16(14)20-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDKMRTHCDPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295827 | |
| Record name | 2,2',4,4'-tetramethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4'-Tetramethoxybiphenyl | |
CAS RN |
3153-72-8 | |
| Record name | 2,2′,4,4′-Tetramethoxy-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 105650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC105650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',4,4'-tetramethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)

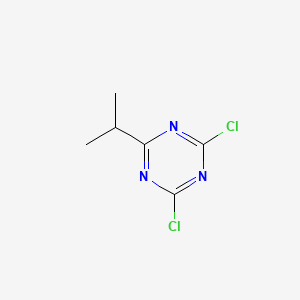



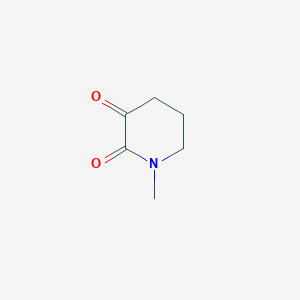
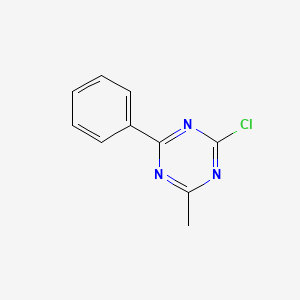
![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)
